5-Fluorouridine diphosphate

Ribonucleotide Reductase Enzyme Kinetics 5-FU Metabolism

Quantifying the 5-FU metabolic branch between RNA incorporation and DNA-directed TS inhibition requires the correct intracellular intermediate. Unlike UDP, 5-FdUDP, or 5-FUTP, only 5-FUDP serves as the natural substrate for ribonucleotide reductase (RNR). - **RNR Kinetics**: High-affinity substrate (Km = 0.072 mM) for inhibitor screening & resistance studies. - **Pathway Dissection**: Enables unambiguous flux tracing from RNR to TS vs. RNA incorporation in cell-free systems. - **Analytical Standard**: Essential for HPLC-based pharmacodynamic assays of 5-FU tumor metabolites. Supplied as research-grade material with worldwide delivery.

Molecular Formula C9H13FN2O12P2
Molecular Weight 422.15 g/mol
CAS No. 803-98-5
Cat. No. B12841717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorouridine diphosphate
CAS803-98-5
Molecular FormulaC9H13FN2O12P2
Molecular Weight422.15 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)F
InChIInChI=1S/C9H13FN2O12P2/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1
InChIKeyFOZCNVFQOJRHFF-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluorouridine Diphosphate: Overview & Procurement


5-Fluorouridine diphosphate (5-FUDP), with CAS number 803-98-5, is a fluorinated pyrimidine ribonucleoside diphosphate that serves as a pivotal intracellular metabolite of the chemotherapeutic agent 5-fluorouracil (5-FU). Characterized by a 5-fluoro substitution on the uracil base and a diphosphate group at the 5'-ribose position (molecular formula C9H13FN2O12P2, MW 422.15) [1], 5-FUDP functions not as a terminal inhibitor, but as a critical metabolic branch-point intermediate. It is enzymatically generated from 5-fluorouridine monophosphate (5-FUMP) and can be channeled into two distinct pathways: further phosphorylation to the RNA-incorporating 5-fluorouridine triphosphate (5-FUTP) by nucleoside diphosphate kinase (NDPK), or reduction by ribonucleotide reductase (RNR) to 5-fluorodeoxyuridine diphosphate (5-FdUDP), the direct precursor of the potent thymidylate synthase inhibitor FdUMP [2]. This dual metabolic fate makes its quantitation and enzymatic study essential for dissecting the mechanisms of 5-FU activity and resistance.

Metabolic branch-point probe For 5-FU pathway commitment studies
RNR substrate DNA-directed damage pathway research
HPLC biomarker Intracellular 5-FU metabolite monitoring

Why 5-Fluorouridine Diphosphate Has No Substitute


The assumption that natural uridine diphosphate (UDP) or other fluorinated nucleotides like 5-FUTP or 5-FdUDP can functionally replace 5-FUDP in enzymatic or metabolic studies is fundamentally flawed. 5-FUDP occupies a unique and non-redundant position at the nexus of RNA-directed and DNA-directed toxicity. Unlike UDP, the 5-fluoro group of 5-FUDP is specifically recognized by ribonucleotide reductase (RNR) and subsequently processed into a suicide inhibitor of thymidylate synthase, a property absent in the natural substrate [1]. In contrast to 5-FUTP, which is committed to RNA incorporation, 5-FUDP is the obligatory substrate for RNR, providing the sole entry point into the DNA-directed damage pathway [2]. Substituting 5-FdUDP for 5-FUDP bypasses this critical enzymatic reduction step, precluding studies on RNR kinetics and regulation. The following quantitative evidence establishes that only 5-FUDP enables precise interrogation of this key metabolic branch-point.

5-FUDP
UDP
Lacks 5-fluoro group; may not undergo RNR-mediated suicide inhibition.
5-FUDP
5-FUTP
Committed to RNA incorporation; may not enter the DNA damage pathway.
5-FUDP
5-FdUDP
Bypasses RNR reduction step; limits kinetic studies of the branch-point.

Performance Data for Informed Procurement


Ribonucleotide Reductase Substrate Affinity Comparison

5-FUDP demonstrates a high affinity for ribonucleotide reductase (RNR) from Ehrlich ascites cells, with a Michaelis constant (Km) of 0.072 mM, confirming it as an efficient substrate for the reduction pathway leading to DNA-directed toxicity [1]. In contrast, the natural substrate UDP exhibits a significantly higher Km of 1.25 mM for human RNR from Molt-4F cells, indicating a >17-fold lower affinity for the enzyme's substrate binding site compared to 5-FUDP in these respective systems [2]. This differential affinity highlights the strong metabolic preference of RNR for the fluorinated analog, a critical factor for generating the downstream DNA-damaging metabolite.

RNR Affinity
Context-dependent
Km 0.072 mM (5-FUDP) vs 1.25 mM (UDP)
Reported higher RNR affinity supports substrate preference in reduction pathway.
Different enzyme sources: Ehrlich ascites vs Molt-4F cells.
Ribonucleotide Reductase Enzyme Kinetics 5-FU Metabolism

Metabolic Partitioning to DNA-Directed Damage

The defining mechanistic feature of 5-FUDP is its enzymatic reduction by RNR to form 5-fluorodeoxyuridine diphosphate (5-FdUDP), which is then converted to 5-fluorodeoxyuridine monophosphate (FdUMP) [1]. FdUMP acts as a potent, mechanism-based inhibitor of thymidylate synthase (TS), forming a stable ternary complex with the enzyme and 5,10-methylenetetrahydrofolate [2]. This pathway is entirely absent for 5-FUTP, the triphosphate form of 5-FU which is exclusively routed towards RNA incorporation and cannot be processed by RNR. Similarly, the natural substrate UDP is reduced to deoxyuridine diphosphate (dUDP), which is subsequently converted to dTMP by TS without forming a covalent enzyme-inhibitor complex. Therefore, only 5-FUDP initiates the sequence of events that culminates in TS suicide inhibition, a cornerstone of 5-FU DNA-directed cytotoxicity.

DNA-Damage Pathway
Class-level
5-FUDP → FdUMP forms covalent TS complex
Supports metabolic branch-point study context.
Qualitative mechanism; UDP and 5-FUTP cannot form suicide inhibitor.
Thymidylate Synthase Inhibition Metabolic Fate DNA Damage

Unique Glucose Conjugate Formation in Tumor Cells

A distinct metabolic hallmark of 5-FUDP, differentiating it from 5-FUTP and UDP, is its ability to conjugate with glucose to form 5-fluorouridine diphosphate glucose (5-FUDP-Glc). This metabolite was specifically detected in mouse T-lymphoma (S-49) cells exposed to 5-fluorouracil and was quantitated using a validated high-performance liquid chromatography (HPLC) method [1]. The formation of 5-FUDP-Glc represents a unique fate for the diphosphate form; neither 5-FUTP nor natural UDP undergo analogous glucose conjugation under these conditions. UDP-glucose is synthesized from UDP via UDP-glucose pyrophosphorylase, but the fluorinated analog is processed differently, accumulating as a distinct cellular marker of 5-FU anabolism. This provides a specific biomarker for the flux through the FUMP -> FUDP pathway, which is not detectable when using other fluoropyrimidine metabolites.

Glucose Conjugate
Reported
5-FUDP-Glc detected in S-49 cells via HPLC
Supports HPLC-based 5-FU metabolism monitoring.
Detected in mouse T-lymphoma model; further validation may be needed.
Nucleotide Metabolism HPLC Quantification Pharmacodynamics

Priority Application Scenarios


RNR Kinetic and Inhibitor Screening Assays

Use 5-FUDP as the preferred substrate for characterizing RNR kinetics (Km = 0.072 mM) and for screening novel RNR inhibitors. Its high affinity ensures robust signal-to-noise ratios at low substrate concentrations, enabling sensitive detection of inhibitory activity. This is critical for anticancer drug discovery programs targeting the RNR-mediated DNA damage pathway [1].

5-FU DNA Damage Pathway Commitment Studies

Employ 5-FUDP in cell-free or permeabilized-cell systems to dissect the metabolic branch-point between RNA incorporation (via 5-FUTP) and DNA-directed damage (via FdUMP formation). Only with 5-FUDP as the substrate can researchers unequivocally trace the flux through RNR to TS inhibition, distinguishing it from the RNA-mediated cytotoxic pathway [2].

Intracellular 5-FU Metabolism Monitoring by HPLC

Leverage 5-FUDP and its unique glucose conjugate (5-FUDP-Glc) as analytical standards and biomarkers for developing and validating HPLC-based assays to quantify 5-FU metabolite profiles in tumor cells. This application is essential for pharmacodynamic studies correlating drug activation with therapeutic response [3].

Synthesis of Fluorinated Nucleotide Probes and Prodrugs

Utilize 5-FUDP as a starting material for the enzymatic synthesis of 5-fluorouridine diphosphate hexoses (e.g., galactose, glucose) using microbial uridylyltransferases. These compounds serve as novel probes for studying nucleotide-sugar metabolism and as potential prodrugs targeting tumor cells with elevated glycosyltransferase activity.

Application
Selection Property
Validation Focus
RNR kinetics and inhibitor screening
RNR substrate affinity
Enzyme inhibition assay interpretation
DNA damage pathway commitment research
Metabolic branch-point probe
TS inhibition pathway tracing
Intracellular 5-FU metabolism monitoring
HPLC analytical standard
Metabolite profiling in tumor cell models
Fluorinated nucleotide probe synthesis
Enzymatic glycosylation substrate
Nucleotide-sugar conjugate characterization
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